molecular formula C13H18N2O5 B8284150 4-[2-(2-Methoxy-4-nitro-phenoxy)-ethyl]-morpholine

4-[2-(2-Methoxy-4-nitro-phenoxy)-ethyl]-morpholine

Cat. No.: B8284150
M. Wt: 282.29 g/mol
InChI Key: LLXMILBSMKMVPE-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxy-4-nitro-phenoxy)-ethyl]-morpholine is a useful research compound. Its molecular formula is C13H18N2O5 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

4-[2-(2-methoxy-4-nitrophenoxy)ethyl]morpholine

InChI

InChI=1S/C13H18N2O5/c1-18-13-10-11(15(16)17)2-3-12(13)20-9-6-14-4-7-19-8-5-14/h2-3,10H,4-9H2,1H3

InChI Key

LLXMILBSMKMVPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(2-chloro-ethoxy)-2-methoxy-4-nitro-benzene (0.60 g, 2.59 mmol), morpholine (0.28 mL, 3.11 mmol), sodium iodide (0.39 g, 2.59 mmol) and potassium carbonate (0.71 g, 5.18 mmol), in ethanol (5 mL) was heated in a sealed tube at 90° C. for 18 h, was cooled, filtered and evaporated. Purification by flash chromatography (SiO2) eluted with 2:98 methanol:dichloromethane provided 4-[2-(2-methoxy-4-nitro-phenoxy)-ethyl]-morpholine (0.37 g, 51% yield) as a pale yellow solid. 1H-NMR (DMSO-d6, 500 MHz) 7.89 (dd, 1H), 7.74 (d, 1H), 7.21 (d, 1H), 4.23 (t, 2H), 3.88 (s, 3H), 3.88 (m, 4H), 2.73 (t, 2H), 2.50 (m, 4H) ppm; MS (FIA) 283.2 (M+H); HPLC (Method A) 2.652 min.
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0.6 g
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0.28 mL
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0.39 g
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0.71 g
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5 mL
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Synthesis routes and methods II

Procedure details

Prepared analogously to Example 1.1.c. from 1-(2-bromoethoxy)-2-methoxy-4-nitrobenzene and morpholine. Yield: 0.3 g (39.4% of theory); C13H18N2O5 (M=282.29); calc.: molecular ion peak (M+H)+: 283; found: molecular ion peak (M+H)+: 283; Rf value: 0.6 (silica gel, dichloromethane/methanol (9:1)).
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dichloromethane methanol
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 2-methoxy-4-nitrophenol Compound 42a1 (1.0 g, 5.4 mmol), potassium carbonate (1.5 g, 10.9 mmol) and 4-(2-chloroethyl)-morpholine hydrochloride Compound 42a2 (1.05 g, 5.64 mmol) in DMF (10 mL) was heated under microwave conditions to 140° C. for 30 minutes. The reaction mixture was filtered, diluted with EtOAc and subsequently washed with water, then brine. The organic layer was dried over sodium sulfate and concentrated to yield 4-[2-(2-methoxy-4-nitro-phenoxy)-ethyl]-morpholine Compound 42a3 (1.4 g). MS 283 (MH+).
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42a1
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1.5 g
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42a2
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1.05 g
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10 mL
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